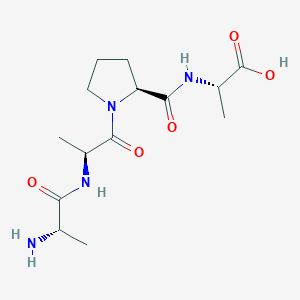

H-Ala-ala-pro-ala-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-ala-pro-ala-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, alanine, is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.

Coupling: The next amino acid, alanine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated for the remaining amino acids, proline and alanine.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process and allow for the efficient production of large quantities of the peptide .

Análisis De Reacciones Químicas

Types of Reactions

H-Ala-ala-pro-ala-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.

Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) to reduce disulfide bonds if present.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis can be done using sodium hydroxide (NaOH).

Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.

Reduction: Dithiothreitol (DTT) is a common reducing agent used in peptide chemistry.

Major Products Formed

Hydrolysis: The major products are the individual amino acidsalanine, alanine, proline, and alanine.

Oxidation: Oxidized derivatives of the peptide.

Reduction: Reduced forms of the peptide, particularly if disulfide bonds are present.

Aplicaciones Científicas De Investigación

H-Ala-ala-pro-ala-OH has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular uptake and metabolism.

Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

Industry: Utilized in the development of peptide-based materials and products.

Mecanismo De Acción

The mechanism of action of H-Ala-ala-pro-ala-OH involves its interaction with cellular transporters and enzymes. The peptide can be absorbed by intestinal cells through proton/amino acid symport mechanisms, leading to cytoplasmic acidification. This process is facilitated by the transport of alanine and proline, which are key components of the peptide.

Comparación Con Compuestos Similares

Similar Compounds

H-Ala-ala-pro-OH: A similar tetrapeptide lacking one alanine residue.

H-Ala-ala-ala-OH: A tripeptide with three alanine residues.

H-Lys-Ala-Val-Gly-OH: A lysine-containing tetrapeptide with different amino acid composition.

Uniqueness

H-Ala-ala-pro-ala-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of proline in the sequence influences the peptide’s conformation and stability, making it a valuable compound for studying peptide structure and function .

Actividad Biológica

H-Ala-Ala-Pro-Ala-OH, also known as H-Alanine-Alanine-Proline-OH, is a tetrapeptide that has garnered attention for its various biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is composed of four amino acids: two alanines and one proline. The presence of proline introduces unique structural characteristics, such as rigidity and conformational flexibility, which are significant in protein folding and stability. These properties make it an essential model compound for studying peptide behavior in biological systems.

Cellular Effects

Research indicates that this compound influences several cellular processes. Notably, it can affect the acidification of the cytoplasm in human intestinal Caco-2 cells, potentially impacting nutrient absorption and cellular metabolism. Additionally, its interaction with various proteins may modulate their activity, leading to broader implications in metabolic disorders.

Enzyme Interactions

This compound serves as a substrate for various enzymes, particularly peptidases, which are crucial for peptide degradation. Its interactions with enzymes can provide insights into enzyme-substrate specificity and the mechanisms of peptide hydrolysis. For instance, studies have demonstrated that similar compounds can inhibit serine proteases at nanomolar concentrations, suggesting that this compound may exhibit comparable inhibitory effects on specific proteolytic enzymes .

The biological activity of this compound is mediated through several mechanisms:

- Modulation of Intracellular pH : The compound's ability to influence intracellular pH levels suggests potential pathways for therapeutic interventions in metabolic disorders.

- Protein Interactions : Its structure allows for interactions with various biomolecules, which can alter cellular signaling pathways and protein functions.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of related peptide compounds on serine proteases such as leukocyte elastase and cathepsin G. The results indicated that these peptides exhibited slow-binding inhibition mechanisms, highlighting the potential for this compound to function similarly . This inhibition was not merely competitive, suggesting a complex interaction between the peptide and the enzyme.

Case Study 2: Cellular Metabolism

Another research study focused on the effects of this compound on Caco-2 cells. It was found that the compound could significantly alter intracellular pH levels, which is critical for nutrient absorption processes in the intestinal epithelium. This finding underscores the importance of this tetrapeptide in gastrointestinal physiology.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar peptides:

| Compound Name | Structure | Key Biological Activity | Notes |

|---|---|---|---|

| H-Ala-Ala-Pro-OH | Ala-Ala-Pro | Substrate for peptidases | Potential therapeutic applications |

| H-Alanine-Alanine-Valine-OH | Ala-Ala-Val | Inhibits serine proteases | Effective at nanomolar concentrations |

| H-Lys-Ser-Pro-Phe-Phe-OH | Lys-Ser-Pro-Phe-Phe | Stabilizes vesicles | Enhances membrane permeability |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O5/c1-7(15)11(19)16-8(2)13(21)18-6-4-5-10(18)12(20)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,19)(H,17,20)(H,22,23)/t7-,8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHANLXYXMOODOB-XKNYDFJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432904 | |

| Record name | L-Alanyl-L-alanyl-L-prolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53620-20-5 | |

| Record name | L-Alanyl-L-alanyl-L-prolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.